molecular formula C13H14N4O4 B5806321 N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

Cat. No. B5806321
M. Wt: 290.27 g/mol
InChI Key: KLYSORZDETZMOV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as MNAA, is a potential drug candidate that has garnered significant interest in the scientific community due to its promising properties. MNAA belongs to the class of imidazole derivatives and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in disease processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, indicating its potential anti-inflammatory activity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential antitumor activity.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, it has been shown to have potent activity against certain disease processes, making it a promising candidate for further study. However, this compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential. Additionally, this compound may have limited bioavailability and may require further optimization to improve its pharmacological properties.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, this compound may have potential as a cancer therapy, either alone or in combination with other drugs. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for use in humans.

Synthesis Methods

N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction between 2-methyl-5-nitroimidazole and 2-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a solvent such as acetic acid or ethanol. The resulting product can be purified through recrystallization or chromatography.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been the subject of several scientific studies, with researchers investigating its potential applications in the treatment of various diseases. One study found that this compound exhibited potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Another study found that this compound had significant antitumor activity against certain cancer cell lines, indicating its potential use in cancer therapy.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-9-14-7-13(17(19)20)16(9)8-12(18)15-10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYSORZDETZMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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